Mutagenic Potency: 5-OHdC Induces C→T Transitions at a 2.5% Frequency, Outperforming 8-oxodG
In a direct comparison, 5-hydroxy-2'-deoxycytidine (5-OHdC) was identified as the most mutagenic oxidative DNA lesion known at the time of the study, inducing C→T transitions at a frequency of 2.5% in Escherichia coli. This frequency is higher than that reported for any previously identified oxidative lesion, including the widely studied 8-oxo-2'-deoxyguanosine (8-oxodG), which primarily causes G→T transversions. The study utilized a reverse chemical mutagenesis approach to isolate and test modified nucleotides [1].
| Evidence Dimension | Mutation frequency |
|---|---|
| Target Compound Data | 2.5% C→T transition frequency |
| Comparator Or Baseline | 8-oxo-2'-deoxyguanosine (8-oxodG) and other oxidative lesions |
| Quantified Difference | 5-OHdC frequency is higher than any previously identified oxidative lesion |
| Conditions | Escherichia coli; reverse chemical mutagenesis assay |
Why This Matters
This data positions 5-OHdC as a uniquely potent tool for studying cytosine-specific oxidative mutagenesis, which is critical for researchers modeling the mutational signatures of ROS-induced carcinogenesis.
- [1] Feig DI, Sowers LC, Loeb LA. Reverse chemical mutagenesis: identification of the mutagenic lesions resulting from reactive oxygen species-mediated damage to DNA. Proc Natl Acad Sci U S A. 1994 Jul 5;91(14):6609-13. View Source
